Cas no 1233481-95-2 (2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane)
![2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane structure](https://ja.kuujia.com/scimg/cas/1233481-95-2x500.png)
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane 化学的及び物理的性質
名前と識別子
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- 2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane
- 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane
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- インチ: 1S/C19H21ClOS2/c1-2-21-17-7-4-14(5-8-17)12-16-13-15(6-9-18(16)20)19-22-10-3-11-23-19/h4-9,13,19H,2-3,10-12H2,1H3
- InChIKey: USFIZHBXHMXBFL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)C1SCCCS1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 59.8
- 疎水性パラメータ計算基準値(XlogP): 6.2
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A480214-1g |
2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane |
1233481-95-2 | 97% | 1g |
$1056.0 | 2025-02-26 | |
Ambeed | A480214-250mg |
2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane |
1233481-95-2 | 97% | 250mg |
$422.0 | 2025-02-26 |
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithianeに関する追加情報
Introduction to 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane (CAS No: 1233481-95-2)
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane is a sophisticated organic compound characterized by its unique structural framework, which integrates a dithiane core with functional aryl groups. This compound, identified by the chemical identifier CAS No: 1233481-95-2, has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and molecular research. The presence of both chloro and ethoxy substituents on the aromatic ring provides a rich scaffold for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The dithiane moiety in this compound is particularly noteworthy, as it introduces a cyclic sulfide structure that can influence the electronic properties and reactivity of the molecule. Dithianes are known for their ability to stabilize reactive intermediates and have been widely explored in organic synthesis. The incorporation of this group into 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane suggests that it may exhibit unique chemical behavior, which could be leveraged in the development of novel pharmaceuticals or agrochemicals.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging molecular modeling techniques, scientists have been able to identify promising candidates for further experimental validation. In the case of 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane, computational studies have suggested that it may possess inhibitory properties against certain enzymes and receptors, making it a candidate for therapeutic intervention.
The 4-chloro substituent on the aromatic ring is another key feature that contributes to the compound's potential utility. Chloro groups are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The specific positioning of this substituent on the phenyl ring in 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane likely influences its interaction with biological targets, potentially modulating its pharmacological effects.
Moreover, the 4-ethoxybenzyl group adds another layer of complexity to the molecule. Ethoxy groups are known to influence both the solubility and bioavailability of compounds. In 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane, this group may serve as a handle for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific applications.
Current research in medicinal chemistry increasingly emphasizes the importance of hybrid molecules that combine multiple pharmacophores into a single structure. 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane exemplifies this trend, as it integrates several functional groups that could collectively contribute to its biological activity. Such hybrid molecules often exhibit enhanced efficacy and reduced side effects compared to traditional monopharmacophoric compounds.
In addition to its potential pharmaceutical applications, 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane has shown promise in materials science. The unique electronic properties of dithianes make them attractive for use in organic electronics and photovoltaic devices. Researchers are exploring ways to incorporate dithiane derivatives into conductive polymers and other advanced materials, with the aim of developing more efficient and sustainable technologies.
The synthesis of 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane presents an interesting challenge for organic chemists due to its complex structural features. However, recent advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing aryl groups into dithiane frameworks.
Future studies on 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane are likely to focus on elucidating its mechanism of action and optimizing its pharmacological properties. By employing both experimental and computational approaches, researchers can gain deeper insights into how this compound interacts with biological systems. This information will be crucial for developing novel therapeutic agents based on similar molecular architectures.
The versatility of CAS No: 1233481-95-2 makes it a valuable asset in the chemist's toolkit. Its ability to serve as a building block for more complex molecules underscores its importance in both academic research and industrial applications. As our understanding of molecular interactions continues to grow, compounds like 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane will undoubtedly play a pivotal role in shaping the future of chemical biology and drug discovery.
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